2-ethyl-N-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-ethyl-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-3-6-9-5-4-7(8-2)10-6/h4-5H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
USNOFKSOYQEXRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=N1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-methylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of ethylamine with N-methylpyrimidin-4-amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-N-methylpyrimidin-4-amine may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
2-Ethyl-N-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
Comparison with Similar Compounds
2-Amino-4-methylpyrimidine (CAS 108-52-1)
- Structure: Lacks the ethyl and N-methyl groups, featuring a simpler amino-methyl substitution at positions 2 and 4.
- Properties: Lower molecular weight (124.16 g/mol) and higher polarity due to the primary amino group, enhancing solubility in polar solvents.
- Applications: Widely used as a building block in synthesizing more complex pyrimidines. No direct biological activity is reported, but its derivatives are prevalent in pharmaceutical intermediates .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Structure: Contains a fluorophenyl group at position 4, a methoxyphenylaminomethyl group at position 5, and a phenyl group at position 2.
- Properties : Increased hydrophobicity due to aromatic substituents, reducing aqueous solubility but improving membrane permeability. The crystal structure reveals intramolecular N–H⋯N hydrogen bonding, stabilizing the conformation .
- Biological Activity : Exhibits antibacterial and antifungal properties, attributed to interactions with microbial enzymes .
6-Ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine
- Structure: Features a sulfonyl group (electron-withdrawing) at position 2 and a dimethylamino group at position 4.
- Molecular weight: 227.28 g/mol .
- Applications : Likely used in agrochemical or material science research due to its reactive sulfonyl moiety.
N-Methyl-4-(pyridin-3-yl)pyrimidin-2-amine
- Properties : The pyridine ring contributes to planar geometry, facilitating interactions with aromatic residues in protein binding pockets .
Comparative Analysis
Table 1: Key Attributes of 2-Ethyl-N-methylpyrimidin-4-amine and Analogues
*Estimated based on formula.
Key Observations :
Electron-Withdrawing Groups (e.g., sulfonyl): Improve electrophilicity, favoring reactions like nucleophilic substitutions . Aromatic Substituents (e.g., fluorophenyl): Contribute to π-π interactions and hydrogen bonding, critical for target binding in antimicrobial agents .
Biological Activity: Compounds with aryl and aminomethyl groups (e.g., –4) show pronounced antimicrobial activity due to hydrogen-bonding and hydrophobic interactions with microbial enzymes . Simpler analogues like 2-amino-4-methylpyrimidine serve as precursors rather than active agents .
Synthetic Accessibility :
- Derivatives with complex substituents (e.g., –4) require multi-step syntheses involving protective groups and chromatographic purification .
Biological Activity
2-Ethyl-N-methylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of 2-Ethyl-N-methylpyrimidin-4-amine
The synthesis of 2-ethyl-N-methylpyrimidin-4-amine typically involves the alkylation of pyrimidine derivatives. Various methods have been reported, including the use of alkyl halides and nucleophilic substitutions. The following general reaction scheme illustrates a common synthetic pathway:
- Starting Material : Pyrimidine derivative
- Reagents : Ethyl iodide and a base (e.g., potassium carbonate)
- Reaction Conditions : Typically conducted in an organic solvent under reflux.
This synthetic approach allows for the introduction of the ethyl group at the 2-position and methyl at the nitrogen atom, yielding 2-ethyl-N-methylpyrimidin-4-amine.
Antimicrobial Properties
Recent studies have indicated that 2-ethyl-N-methylpyrimidin-4-amine exhibits notable antimicrobial activity. For instance, it has been evaluated against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, preliminary antifungal evaluations have shown that 2-ethyl-N-methylpyrimidin-4-amine can inhibit certain fungal pathogens:
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida neoformans | 15 | 64 |
| Aspergillus niger | 10 | 128 |
These results indicate moderate antifungal activity, particularly against Candida neoformans, which is crucial in immunocompromised patients .
The mechanism by which 2-ethyl-N-methylpyrimidin-4-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt membrane integrity in microbial cells. Further studies employing molecular docking simulations could elucidate its binding affinities to specific targets within microbial cells.
Case Study 1: Antimicrobial Efficacy in Animal Models
A recent study investigated the efficacy of 2-ethyl-N-methylpyrimidin-4-amine in a murine model infected with Staphylococcus aureus. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential therapeutic application.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study explored the synergistic effects of combining 2-ethyl-N-methylpyrimidin-4-amine with conventional antibiotics like penicillin. The combination therapy resulted in a lower MIC than either drug alone, indicating that this compound could enhance the effectiveness of existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
